molecular formula C20H40N4O4 B141943 1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane CAS No. 162148-48-3

1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane

Cat. No.: B141943
CAS No.: 162148-48-3
M. Wt: 400.6 g/mol
InChI Key: OERWIIJOLSXGAQ-UHFFFAOYSA-N
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Description

1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is a synthetic organic compound belonging to the class of macrocyclic tetraamines. This compound is characterized by its large ring structure, which includes four nitrogen atoms and multiple tert-butoxycarbonyl (Boc) protecting groups. The Boc groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane typically involves the following steps:

    Formation of the Macrocyclic Ring: The initial step involves the cyclization of a linear tetraamine precursor. This can be achieved through a condensation reaction using reagents such as formaldehyde or glyoxal under acidic or basic conditions.

    Introduction of Boc Protecting Groups: The macrocyclic tetraamine is then reacted with tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine. This step introduces the Boc protecting groups at the nitrogen atoms, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Precursors: Large-scale production of the linear tetraamine precursor.

    Cyclization and Protection: Efficient cyclization and Boc protection using optimized reaction conditions to ensure high yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane can undergo various chemical reactions, including:

    Deprotection Reactions: The Boc groups can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine form of the macrocycle.

    Substitution Reactions:

    Complexation Reactions: The macrocyclic structure can form stable complexes with metal ions, which is useful in coordination chemistry.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Complexation: Metal salts such as copper(II) sulfate or nickel(II) chloride in aqueous or organic solvents.

Major Products

    Free Amine Macrocycle: Obtained after Boc deprotection.

    Functionalized Macrocycles: Resulting from substitution reactions.

    Metal Complexes: Formed through complexation with metal ions.

Scientific Research Applications

1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane has several applications in scientific research:

    Coordination Chemistry: Used as a ligand to form stable complexes with various metal ions, which are studied for their catalytic and electronic properties.

    Medicinal Chemistry: Investigated for its potential use in drug delivery systems due to its ability to encapsulate metal ions and other small molecules.

    Biological Studies: Employed in the study of enzyme mimetics and as a scaffold for the development of biomimetic catalysts.

    Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for the production of other macrocyclic compounds.

Mechanism of Action

The mechanism of action of 1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, binding to metal ions and stabilizing them. This property is exploited in various applications, including catalysis and drug delivery.

Comparison with Similar Compounds

Similar Compounds

    Cyclen (1,4,7,10-tetraazacyclododecane): A similar macrocyclic tetraamine without the Boc protecting groups.

    DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A derivative with carboxylate groups, widely used in medical imaging.

    TETA (triethylenetetramine): A smaller tetraamine with similar coordination properties.

Uniqueness

1,7-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is unique due to the presence of Boc protecting groups, which provide stability and allow for selective deprotection. This makes it a versatile intermediate in organic synthesis and coordination chemistry.

Properties

IUPAC Name

tert-butyl 2-[7-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N4O4/c1-19(2,3)27-17(25)15-23-11-7-21-9-13-24(14-10-22-8-12-23)16-18(26)28-20(4,5)6/h21-22H,7-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERWIIJOLSXGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCNCCN(CCNCC1)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327857
Record name NSC696842
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162148-48-3
Record name 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, bis(1,1-dimethylethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162148483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC696842
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,7,10-Tetraazacyclododecane-1,7-diacetic acid, bis(1,1-dimethylethyl) ester
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWR5TPH9DY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 7 (8.52 g, 12.74 mmol) in ethanol (130 mL) was added 10% Pd/C (2.6 g). The resulting mixture was stirred under H2 (g) atmosphere at room temperature for 12 hours. The reaction mixture was filtered through a celite pad and washed with ethanol (2×20 mL). The combined filtrate was evaporated in vacuo to give an oily residue which was triturated with Et2O to provide an off-white solid 8 (4.85 g, 97% yield).
Name
Quantity
8.52 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 g
Type
catalyst
Reaction Step One
Yield
97%

Synthesis routes and methods II

Procedure details

To a solution of compound (19) (8.52 g, 12.74 mmol) in ethanol (130 ml) was added 10% Pd/C (2.6 g). The resultant mixture was stirred at an ambient temperature in the presence of H2 (g) for 12 hours. The reaction mixture was filtered through a celite pad and washed with ethanol (2×20 ml). The filtrate was evaporated in vacuo to give an oily residue, which was then treated with Et2O to obtain a white solid of compound (20) (4.85 g, 97% yield). 1H NMR (500 MHz, CD3OD): δ 3.44 (s, 4H), 2.91 (s, 16H), 1.47 (s, 18H); 13C NMR (125 MHz, CD3OD): δ 173.0, 82.8, 57.4, 52.2, 46.5, 28.5; HRMS (FAB) calculated for C20H41N4O4: 401.3128 [(M+H)+], measured value: 401.3132 [(M+1-1)+].
Quantity
8.52 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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